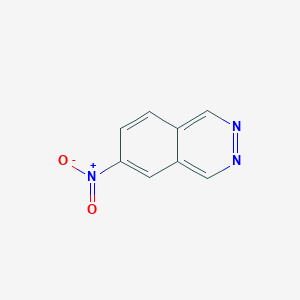
6-Nitrophthalazine
Vue d'ensemble
Description
6-Nitrophthalazine is a nitrogen-containing heterocyclic compound with the molecular formula C8H5N3O2 It is a derivative of phthalazine, characterized by the presence of a nitro group at the sixth position of the phthalazine ring
Applications De Recherche Scientifique
6-Nitrophthalazine has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Nitrophthalazine can be synthesized through various methods. One common approach involves the nitration of phthalazine. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the nitration occurring at elevated temperatures. Another method involves the use of 6-nitrophthalhydrazide as a precursor, which can be converted to this compound through cyclization reactions .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and efficient synthetic routes. For instance, a one-pot synthesis method involves the condensation of 1,2,3-triazolyl-pyrazole-carbaldehydes with active methylene compounds (such as malononitriles or ethyl cyanoacetate) and 6-nitrophthalhydrazide using sodium hydroxide under solvent-free conditions at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitrophthalazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, converting the nitro group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Reagents like halogens and alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Reduction: The reduction of this compound typically yields 6-aminophthalazine.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Mécanisme D'action
The mechanism of action of 6-nitrophthalazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antibacterial and antitumor effects .
Comparaison Avec Des Composés Similaires
Phthalazine: The parent compound of 6-nitrophthalazine, lacking the nitro group.
6-Aminophthalazine: A reduction product of this compound with an amino group instead of a nitro group.
Phthalazinone: A related compound with a carbonyl group at the second position.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other phthalazine derivatives and makes it a valuable compound for various applications .
Propriétés
IUPAC Name |
6-nitrophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-2-1-6-4-9-10-5-7(6)3-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLAWBPLKDRQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423289 | |
| Record name | 6-nitrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120493-12-1 | |
| Record name | 6-nitrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1623522.png)


![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)

![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)

